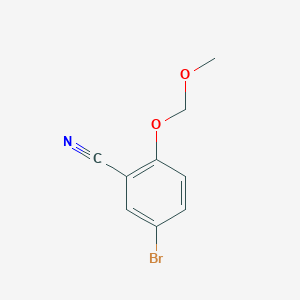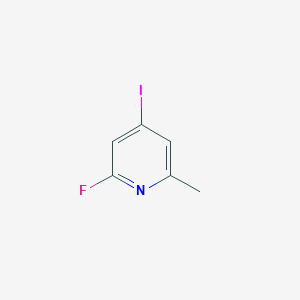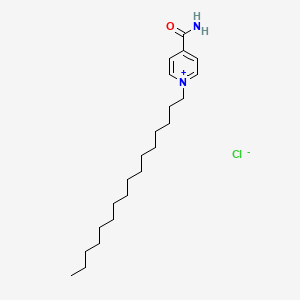
4-Carbamoyl-1-hexadecylpyridinium Chloride
Descripción general
Descripción
4-Carbamoyl-1-hexadecylpyridinium Chloride, also known by its CAS number 377085-58-0, is a chemical compound with the molecular formula C22H39ClN2O . It is commonly used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Carbamoyl-1-hexadecylpyridinium Chloride consists of 22 carbon atoms, 39 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 383.011 Da .Aplicaciones Científicas De Investigación
Carbamoyl Chlorides in Synthesis
Carbamoyl chlorides serve as important intermediates in both laboratory research and industrial synthesis. They are utilized in solvolysis reactions, which often occur at the carbonyl carbon, replacing the chloride ion. These reactions are typically SN1, with the addition of an amine introducing a bimolecular component. The studies of these reactions provide valuable insights into the reactivity and application of carbamoyl chlorides, including derivatives such as 4-Carbamoyl-1-hexadecylpyridinium Chloride, in synthetic chemistry (D’Souza & Kevill, 2016).
Antimicrobial Applications
1-Hexadecylpyridinium Chloride, a compound structurally related to 4-Carbamoyl-1-hexadecylpyridinium Chloride, has been evaluated for its efficacy as a decontaminant in the primary isolation of Mycobacterium bovis from bovine lesions. It has shown to be as effective as 2% NaOH in controlling contamination growth, offering advantages such as being a rapid one-step procedure not requiring neutralization, less toxicity to M. bovis, and promoting earlier colony appearance (Corner & Trajstman, 1988).
Catalytic Applications
Carbamoyl complexes of nickel and palladium have been reported to be precursors for the preparation of isocyanates or carbamoyl chlorides. This transformation is critical for synthesizing carbamates or N,N'-substituted ureas, indicating the utility of carbamoyl chloride derivatives in organometallic chemistry and catalysis (Giannoccaro, Tommasi, & Aresta, 1994).
Surface Modification for Antimicrobial Properties
The covalent attachment of poly(4-vinyl-N-alkylpyridinium bromide), related to 4-Carbamoyl-1-hexadecylpyridinium Chloride, to glass slides created surfaces that kill airborne bacteria on contact. This application demonstrates the antimicrobial potential of pyridinium-based compounds in creating bactericidal surfaces, which could be extended to the use of 4-Carbamoyl-1-hexadecylpyridinium Chloride for similar purposes (Tiller, Liao, Lewis, & Klibanov, 2001).
Propiedades
IUPAC Name |
1-hexadecylpyridin-1-ium-4-carboxamide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-21(17-20-24)22(23)25;/h16-17,19-20H,2-15,18H2,1H3,(H-,23,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQLSZMFKAEZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659880 | |
| Record name | 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbamoyl-1-hexadecylpyridinium Chloride | |
CAS RN |
377085-58-0 | |
| Record name | 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



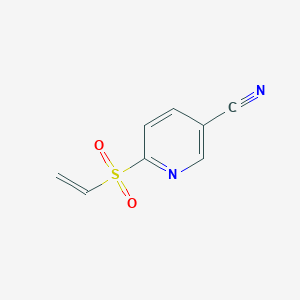

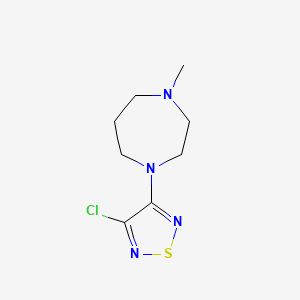
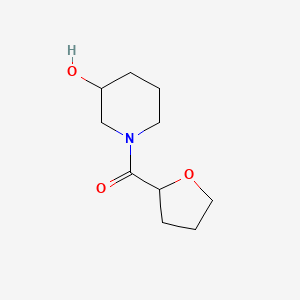
amine](/img/structure/B1486593.png)
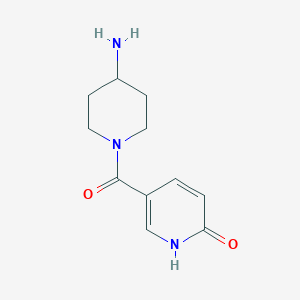
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)

![[1-(6-Chloropyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486600.png)
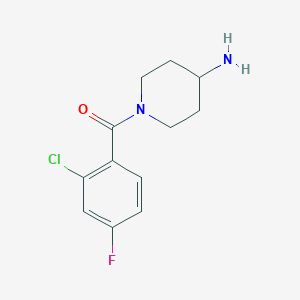
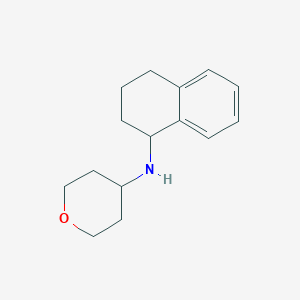
![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1486603.png)
